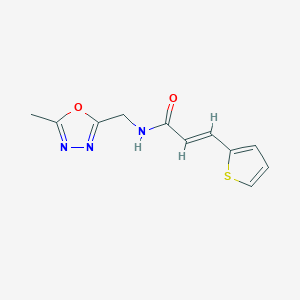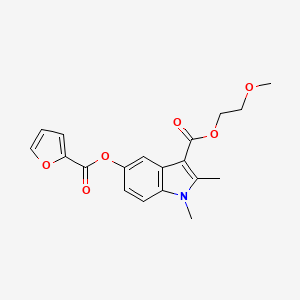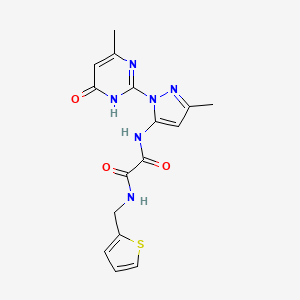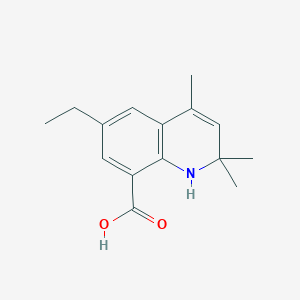
N-(2,4-difluorophenyl)-3-(p-tolylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-3-(p-tolylthio)propanamide is a useful research compound. Its molecular formula is C16H15F2NOS and its molecular weight is 307.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicide Movement and Retention in Wetlands
A study on Propanil (N-(3,4-dichlorophenyl)propanamide) , a post-emergent herbicide, examined its concentrations in paddy soil, water, and adjacent wetlands, including its uptake by wetland plants. This research highlights the environmental dynamics of herbicide usage in agriculture and its potential impacts on adjacent ecosystems. The study found that propanil was detectable in paddy soil and water up to 14 days after application, and certain wetland plants accumulated propanil, which could pose a risk to human health if these plants are consumed (Perera, Burleigh, & Davis, 1999).
Antidepressant Potential of Pyrazole-Propanamine Compounds
Another study explored N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine compounds for their potential as antidepressants, demonstrating the exploration of novel chemical structures for pharmaceutical applications. This work underscores the significance of chemical modifications in developing drugs with desired therapeutic effects and reduced side effects (Bailey et al., 1985).
Structural and Spectral Studies on Flutamide
Research on Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide) , an anti-cancer drug, utilized density functional theory (DFT) for structural, vibrational, and electronic analysis. This study provides an example of how theoretical and computational methods can aid in understanding the properties of pharmaceutical compounds, potentially guiding their optimization and development (Mariappan & Sundaraganesan, 2014).
Nonlinear Optical Properties of Organic Crystals
A study focused on N-(2-chlorophenyl)-(1-propanamide) , synthesizing and characterizing it for electro-optic and nonlinear optical applications. This research demonstrates the exploration of organic compounds for their potential in advanced technological applications, such as in the development of optical devices (Prabhu et al., 2001).
Photocatalytic Degradation of Anilides
Investigations into the TiO2-catalyzed degradation of N-(3,4-dichlorophenyl)propanamide (Propanil) and other anilides in water under UV-A and solar light provide insights into environmental remediation techniques. This study highlights the application of photocatalysis in breaking down persistent organic pollutants, contributing to cleaner water systems (Sturini et al., 1997).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NOS/c1-11-2-5-13(6-3-11)21-9-8-16(20)19-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIOZPBGPFKCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2650218.png)
![1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2650219.png)
![1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2650220.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)
![[3-Amino-5-(2-chloroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2650227.png)
![tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate](/img/structure/B2650230.png)





